molecular formula C14H16N2O9S B594242 Disuccinimidyl sulfoxide CAS No. 1351828-03-9

Disuccinimidyl sulfoxide

Cat. No.: B594242
CAS No.: 1351828-03-9
M. Wt: 388.3
InChI Key: XJSVVHDQSGMHAJ-UHFFFAOYSA-N
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Description

Disuccinimidyl sulfoxide is a chemical compound widely used as a protein cross-linking probe in mass spectrometry. It is known for its ability to form stable amide bonds with primary amine groups, making it a valuable tool in the study of protein-protein interactions. The compound contains two symmetric collision-induced dissociation-cleavable sites, which allow for the effective identification of cross-linked peptides based on their distinct fragmentation patterns .

Scientific Research Applications

Disuccinimidyl sulfoxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Mechanism of Action

Target of Action

The primary target of this compound is proteins, specifically the lysine residues in proteins . The compound is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker .

Mode of Action

The compound interacts with its targets through a process known as crosslinking . It possesses two N-hydroxysuccinimide (NHS) esters that target lysine residues in proteins . The compound forms covalent bonds with these residues, effectively linking them together . This crosslinking can result in changes to the protein’s structure and function .

Biochemical Pathways

The compound affects the biochemical pathways involving protein-protein interactions (PPIs) . By crosslinking proteins, it can alter the interactions between them, potentially affecting the downstream effects of these pathways . The exact pathways affected would depend on the specific proteins being targeted.

Result of Action

The crosslinking action of the compound can result in changes to the structure and function of the targeted proteins . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of their interactions . For example, it could potentially disrupt or enhance certain protein-protein interactions, alter protein conformation, or affect protein stability .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and reactivity . Additionally, the presence of other molecules could influence its ability to reach and interact with its target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disuccinimidyl sulfoxide is synthesized through the reaction of N-hydroxysuccinimide with a sulfoxide-containing linker. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide, which facilitates the formation of the ester bonds between the N-hydroxysuccinimide and the sulfoxide linker .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Disuccinimidyl sulfoxide primarily undergoes substitution reactions with primary amine groups to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester groups at each end of the sulfoxide linker .

Common Reagents and Conditions: The reaction with primary amines typically occurs in buffers with a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline, HEPES, and carbonate buffers. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure efficient cross-linking .

Major Products: The major products formed from the reaction of this compound with primary amines are cross-linked peptides or proteins. These cross-linked products are stable and can be analyzed using mass spectrometry to identify protein-protein interactions .

Comparison with Similar Compounds

Disuccinimidyl sulfoxide is similar to other cross-linking reagents such as disuccinimidyl suberate and disuccinimidyl dibutyric urea. it has unique features that make it particularly valuable in mass spectrometry applications:

    Disuccinimidyl Suberate: This compound also contains N-hydroxysuccinimide ester groups but has a different linker structure.

    Disuccinimidyl Dibutyric Urea: This compound contains a urea linker and is also used in mass spectrometry for cross-linking proteins.

The unique feature of this compound is its symmetric collision-induced dissociation-cleavable sites, which allow for the effective identification of cross-linked peptides in mass spectrometry. This makes it a valuable tool for studying protein-protein interactions and structural biology .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSVVHDQSGMHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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